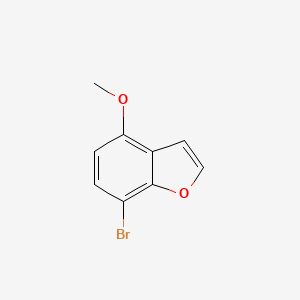

7-溴-4-甲氧基-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-4-methoxy-1-benzofuran is a chemical compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of a bromo and a methoxy group on the benzofuran skeleton suggests that this compound could be a versatile intermediate for the synthesis of various biologically active molecules or natural products.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in the literature. A general method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans has been developed, starting from o-Vanillin, a readily available compound. This method involves a five-step process that culminates in the application of a Heck reaction, which is facilitated by a palladium catalyst, to produce biologically active natural products such as Egonol and Homoegonol .

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy-1-benzofuran would consist of a benzofuran core with a bromine atom attached to the seventh position and a methoxy group at the fourth position. This arrangement of substituents is expected to influence the reactivity and electronic properties of the molecule, making it a valuable compound for further chemical transformations.

Chemical Reactions Analysis

While the specific chemical reactions of 7-Bromo-4-methoxy-1-benzofuran are not detailed in the provided papers, the synthesis of similar benzofuran derivatives involves reactions such as condensation, hydrolysis, and decarboxylation. For instance, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate using Tanaka's method leads to the formation of a furanoisoflavone derivative . These reactions are indicative of the types of chemical transformations that benzofuran derivatives can undergo.

Physical and Chemical Properties Analysis

科学研究应用

合成方法和应用

合成生物活性化合物:开发了一种从邻香草醛合成 2-芳基/烷基-5-溴-7-甲氧基苯并呋喃的一般方法。这些苯并呋喃在钯催化剂存在下与丙烯酸乙酯/甲酯进行赫克反应,成功转化为生物活性天然产物埃果诺尔、同埃果诺尔及其类似物 (More & Mali, 2016)。

合成共聚物:合成了 7-甲氧基-2-乙酰苯并呋喃基甲基丙烯酸甲酯 (MABMM),并与苯乙烯共聚。该研究报告了这些共聚物的合成、表征和动力学参数,这对材料科学应用至关重要 (Ilter, Soykan, & Solmaz, 2015)。

合成新型化合物:关于使用 4-(4-甲基苯基腙)-1H-吡喃并[3,4-b]苯并呋喃-1,3-二酮合成不同杂环的研究突出了苯并呋喃化合物在创建具有潜在生物活性的新型分子中的多功能性 (Patankar, Athalye, Verma, & Dalvi, 2000)。

药物和生化研究

β-淀粉样蛋白聚集抑制剂:报道了合成了一种有效的 β-淀粉样蛋白聚集抑制剂 5-氯-3-[4-(3-二乙氨基丙氧基)苯甲酰基]-2-(4-甲氧基苯基)苯并呋喃。这对阿尔茨海默病的研究具有重要意义 (Choi, Seo, Son, & Kang, 2003)。

σ-受体配体:一项关于螺并[[2]苯并呋喃-1,4'-哌啶]的研究揭示了它们对 σ1 和 σ2 受体的亲和力,这在神经和精神疾病中很重要 (Maier & Wünsch, 2002)。

神经保护和抗氧化作用:合成了新型 7-甲氧基-N-(取代苯基)苯并呋喃-2-甲酰胺衍生物,并评估了它们的神经保护和抗氧化活性。这项研究有助于开发神经退行性疾病的治疗方法 (Cho et al., 2015)。

抗菌剂:苯并呋喃及其衍生物被确定为开发抗菌剂的潜在结构,突出了它们在对抗抗生素耐药性中的作用 (Hiremathad et al., 2015)。

安全和危害

属性

IUPAC Name |

7-bromo-4-methoxy-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOAENFWKIPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622878 |

Source

|

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-methoxy-1-benzofuran | |

CAS RN |

286836-01-9 |

Source

|

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)